molecular formula C12H14N2OS2 B1479875 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol CAS No. 2098051-32-0

2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol

Cat. No.: B1479875
CAS No.: 2098051-32-0
M. Wt: 266.4 g/mol
InChI Key: DNEBKFCTLHZVFT-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol (CAS# 2098051-32-0) is a synthetically engineered hybrid molecule of significant interest in pharmaceutical and agrochemical research. With a molecular formula of C12H14N2OS2 and a molecular weight of 266.38 g/mol, this compound features a complex architecture that combines thiopyrano[4,3-c]pyrazole and thiophene heterocyclic systems into a single scaffold . The integration of multiple heterocycles is a recognized molecular hybridization strategy in drug discovery, aimed at creating novel chemical entities with enhanced biological potential and the ability to interact with multiple biological targets . The terminal ethanol group on the structure enhances the molecule's solubility profile, making it a versatile building block for further chemical derivatization. Researchers are exploring such hybrid structures for various applications, particularly in the development of anticancer agents, given the documented activity of related thiopyrano[2,3-d]thiazole-pyrazole hybrids as potent and selective inhibitors of cancer-associated enzymes like carbonic anhydrase IX (CAIX) . This compound is supplied with a guaranteed purity of 95% or higher and is intended for research and development purposes exclusively . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c15-5-4-14-10-3-7-16-8-9(10)12(13-14)11-2-1-6-17-11/h1-2,6,15H,3-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEBKFCTLHZVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CC=CS3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol is a member of the thiopyrano-pyrazole class of compounds. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C12H15N3S2
  • Molecular Weight : 265.4 g/mol
  • CAS Number : 2098141-94-5

Antimicrobial Activity

Recent studies have indicated that thiopyrano derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Pseudomonas aeruginosaEffective at higher doses
Candida albicansAntifungal properties noted

In a study evaluating a series of thiophene derivatives, it was found that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of thiopyrano derivatives have been a focus of research due to their potential to inhibit tumor growth. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines:

  • Cell Lines Tested : HT-29 (colon cancer), LS180 (colon cancer)
  • Mechanism of Action :
    • Induction of cell cycle arrest in the G1 phase.
    • Upregulation of p27^KIP1 and downregulation of cyclin D1 and CDK4 proteins.

The IC50 values for these compounds were reported in the range of 10–100 µM, indicating effective cytotoxicity against cancer cells while sparing normal cells .

Research Findings

A detailed investigation into the biological activities has yielded the following findings:

  • Cytotoxicity Assays : The compound exhibited dose-dependent cytotoxic effects on cancer cell lines.
  • Flow Cytometry Analysis : Revealed alterations in cell cycle progression, confirming the compound's role in inducing apoptosis.
  • Protein Expression Studies : Western blotting showed modulation of key regulatory proteins involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of thiopyrano derivatives:

  • A study demonstrated that a structurally similar compound significantly inhibited the proliferation of human colon adenocarcinoma cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities. Here are some notable applications:

1. Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiophene-containing compounds. For instance, derivatives of thiophene have been synthesized and evaluated for their effectiveness against various bacterial strains. The presence of the thiopyrano moiety may enhance the antimicrobial efficacy due to its unique electronic properties and ability to interact with biological targets .

2. Anticancer Properties
Compounds like 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol are being investigated for their potential anticancer effects. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins .

3. Anti-inflammatory Effects
Thiophene derivatives have also been explored for their anti-inflammatory properties. Research suggests that these compounds may inhibit pro-inflammatory cytokines and enzymes, thereby providing therapeutic benefits in inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

1. Formation of Thiopyrano Structures
The initial step often involves the cyclization of appropriate precursors to form thiopyrano frameworks. This can be achieved through [4+2] cycloaddition reactions involving thiophene derivatives and other electrophiles .

2. Functionalization
Subsequent functionalization steps allow for the introduction of various substituents that can enhance biological activity or solubility. For instance, alkylation or acylation reactions can be employed to modify the ethanolic side chain.

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: Antimicrobial Evaluation
A series of thiophene-based compounds were synthesized and screened against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated significant antibacterial activity, suggesting that modifications to the thiophene ring could lead to more potent antimicrobial agents .

Case Study 2: Anticancer Activity
In a study investigating pyrazole derivatives, it was found that specific modifications to the thiopyrano structure resulted in enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiopyrano-pyrazole derivatives. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Properties
Target: 2-(3-(Thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol Thiopyrano[4,3-c]pyrazole Thiophen-2-yl, -CH₂CH₂OH High polarity due to -OH; potential for H-bonding and solubility in polar solvents
2-(3-(Trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (CAS: 2098140-55-5) Thiopyrano[4,3-c]pyrazole -CF₃, -CH₂CN Electron-withdrawing -CF₃ enhances stability; -CN group increases reactivity
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones Pyrazolo[4,3-c]pyridine Fluoroquinolone, -NH₂, -CH₃ High thermal stability (mp >300°C); antibacterial activity inferred from quinolone backbone
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione Pyrazole -OH, diketone substituents Chelating properties due to diketone; used in coordination chemistry

Functional Group Impact

  • Thiophene vs. Trifluoromethyl : The thiophene’s electron-rich nature may enhance π-π stacking in drug-receptor interactions, whereas -CF₃ improves metabolic stability .
  • Hydroxyl vs. Amine : The -OH group increases hydrophilicity compared to the amine derivative (CAS: 2098051-37-5), which may influence bioavailability .

Preparation Methods

Synthesis of Pyrazole Precursors

  • Starting from chalcone derivatives , prepared by the Claisen-Schmidt condensation of benzaldehydes and acetophenones or their heteroaryl analogs (e.g., thiophene-2-carbaldehyde).
  • Reaction of chalcones with thiosemicarbazide in ethanol under basic conditions (e.g., sodium hydroxide) affords pyrazolin-N-thioamides , which are key intermediates for pyrazole ring formation.

Formation of Thiopyrano Ring

  • Cyclization of pyrazolin-N-thioamides with electrophilic reagents such as ethyl 2-chloro-3-oxobutanoate or other α-haloketones leads to fused thiazole or thiopyrano rings in high yields (77–90%).
  • Alternatively, Knoevenagel condensation of thiazolidinone derivatives with pyrazole-carbaldehydes in refluxing acetic acid or polyethylene glycol-400 (PEG-400) yields methylene derivatives that undergo hetero-Diels-Alder reactions to form thiopyrano fused systems.

Introduction of Thiophen-2-yl Group

  • Using thiophene-2-carbaldehyde or thiophene-containing ketones in the initial condensation steps ensures the thiophen-2-yl substituent is incorporated at the pyrazole 3-position.
  • This approach is supported by the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, where thiophene rings are introduced via hydrazinyl intermediates.

Attachment of Ethan-1-ol Side Chain

  • Alkylation of the pyrazole nitrogen with 2-bromoethanol or related haloalkanols under basic conditions introduces the ethan-1-ol substituent at the N-1 position of the pyrazole ring.
  • This step typically occurs after the fused ring system is constructed to avoid side reactions.

Representative Synthetic Scheme (Conceptual)

Step Reagents/Conditions Product Intermediate Yield (%) Notes
1 Thiophene-2-carbaldehyde + acetophenone derivative, base, ethanol Chalcone with thiophen-2-yl substituent 80-90 Claisen-Schmidt condensation
2 Chalcone + thiosemicarbazide, NaOH, ethanol Pyrazolin-N-thioamide intermediate 75-85 Cyclization to pyrazole precursor
3 Pyrazolin-N-thioamide + α-haloketone, Et3N, ethanol Thiopyrano fused pyrazole ring system 77-90 Intramolecular cyclization
4 Fused ring intermediate + 2-bromoethanol, base Target compound with ethan-1-ol side chain 65-75 N-alkylation at pyrazole nitrogen

Analytical and Characterization Data Supporting Preparation

  • Spectroscopic methods : ^1H NMR, ^13C NMR, IR, and Mass Spectrometry confirm ring formation and substitution patterns.
  • Elemental analysis validates molecular formula.
  • X-ray crystallography has been used in similar compounds to confirm fused ring stereochemistry and substituent positions.
  • Yields reported in literature for analogous compounds range from 65% to 90%, indicating efficient synthetic protocols.

Summary of Key Research Findings

  • The preparation of 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol involves multi-step synthesis combining chalcone formation, pyrazole ring construction, thiopyrano ring cyclization, and side chain alkylation.
  • Use of thiophene-2-carbaldehyde in early steps ensures incorporation of the thiophene moiety.
  • Reactions typically proceed under reflux in ethanol or acetic acid, with bases like sodium hydroxide or triethylamine facilitating condensation and cyclization.
  • The synthetic routes yield the target compound in moderate to high yields with confirmed structural integrity through spectroscopic and crystallographic methods.
  • These methods are consistent with those used for related fused heterocyclic systems with noted biological activities, indicating robustness and reproducibility.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing this compound?

Answer:
The synthesis typically involves cyclocondensation of thiophene-containing precursors with pyrazolone derivatives under reflux conditions. Key steps include:

  • Reflux in AcOH : Reacting 3-amino-4-triazolylfurazan with di-methoxytetrahydrofuran in acetic acid (1 h reflux) .
  • Ethanol-mediated cyclization : Refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydropyrazole) with thiazolidinones in ethanol (2 h) to form fused heterocycles .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (DMF/EtOH, 1:1) .
    Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios influence yield. For example, prolonged reflux (>6 h) may degrade thermally sensitive intermediates .

Basic: How can researchers troubleshoot low yields during purification?

Answer:
Low yields often stem from incomplete reaction progress or inefficient isolation. Methodological adjustments include:

  • TLC Monitoring : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to track reaction completion and optimize quenching times .
  • Multi-step extraction : Sequential CH₂Cl₂ extraction (4×20 mL) to recover polar intermediates .
  • Recrystallization Solvent Optimization : DMF/EtOH mixtures improve crystal purity for thiophene-pyrazole hybrids .
    Note : Impurities from diazomethane or chloranil side reactions may require silica gel filtration .

Advanced: How can stereochemical outcomes be controlled in the thiopyrano-pyrazole core?

Answer:
Stereoselectivity depends on substrate geometry and reaction conditions:

  • Trans vs. Cis Isomerism : Steric hindrance favors trans products (e.g., trans-7-methyl-6-phenyl derivatives form exclusively under NaH catalysis) .
  • Chiral Catalysts : Use of piperidine or triethylamine in DMF/EtOH mixtures induces enantioselectivity in pyrazolo-pyrimidine derivatives .
    Analytical Validation : Confirm stereochemistry via ¹H-NMR coupling constants (e.g., δ 2.22 ppm for axial CH₃ groups) and X-ray crystallography .

Advanced: What mechanistic insights explain contradictory reactivity in analogous thiopyrano systems?

Answer:
Discrepancies arise from electronic and steric effects:

  • Electron-Deficient Substrates : Thiophene’s electron-rich nature accelerates cyclization but may deactivate nitro-containing intermediates, reducing yields .
  • Steric Effects : Bulky aryl groups (e.g., naphthalene) hinder ring closure, necessitating higher temperatures (e.g., 120°C in xylene) .
    Case Study : 3-(4-Chlorophenyl)propenal yields 4c at 45% vs. 65% for 4a (non-halogenated analogs), attributed to Cl’s electron-withdrawing effects .

Advanced: How can researchers validate bioactivity while addressing molecular instability?

Answer:
Stability Screening :

  • pH/thermal stability : Use HPLC to monitor degradation under physiological conditions (pH 7.4, 37°C) .
  • Light Sensitivity : Store derivatives in amber vials if thiophene absorbs UV/Vis light .
    Bioactivity Assays :
  • EGFR Inhibition : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase domains, followed by in vitro MTT assays on cancer cell lines .
  • Dose Optimization : Start with 10–100 µM ranges, accounting for solubility limits in DMSO/PBS mixtures .

Advanced: What frameworks guide environmental fate studies for this compound?

Answer:
Align with OECD guidelines for abiotic/biotic transformations :

Physicochemical Properties : LogP (octanol-water partitioning) and hydrolysis rates in simulated environments.

Ecotoxicity : Daphnia magna or algal growth inhibition assays at 0.1–10 mg/L concentrations.

Degradation Pathways : LC-MS/MS to identify photolysis/byproducts under UV light .
Theoretical Basis : Link to conceptual frameworks like chemical lifecycle analysis (CLA) to model environmental persistence .

Advanced: How to resolve conflicting spectral data for structural confirmation?

Answer:
Multi-Technique Validation :

  • IR/NMR Cross-Check : Confirm C=O (1720 cm⁻¹) and NH₂ (3320 cm⁻¹) groups with ¹³C-NMR carbonyl signals (δ 185 ppm) .
  • High-Resolution MS : Match exact mass (<5 ppm error) to theoretical values (e.g., m/z 604.71 for C₃₄H₂₀N₈S₂) .
    Contradiction Management : If ¹H-NMR splitting patterns deviate (e.g., unexpected CH₃ singlet), re-examine recrystallization steps for solvate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol

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